molecular formula C13H9BrCl2O B12088247 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene

Katalognummer: B12088247
Molekulargewicht: 332.0 g/mol
InChI-Schlüssel: AADMLMGSZDWMGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene is an organic compound characterized by the presence of benzyl, bromine, and dichlorobenzene groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2,3-dichlorobenzene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove halogens or convert the benzyloxy group to a hydroxyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

Major Products:

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(benzyloxy)-4-bromo-2,3-dichlorobenzene depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens and the benzyloxy group can influence its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

    1-(Benzyloxy)-2,3-dichlorobenzene: Lacks the bromine atom, which may result in different reactivity and applications.

    1-(Benzyloxy)-4-chloro-2,3-dichlorobenzene: Contains an additional chlorine atom instead of bromine, potentially altering its chemical properties.

    1-(Benzyloxy)-4-fluoro-2,3-dichlorobenzene: Substitution of bromine with fluorine can significantly change its reactivity and biological activity.

Uniqueness: 1-(Benzyloxy)-4-bromo-2,3-dichlorobenzene is unique due to the combination of bromine and dichlorobenzene groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies.

Eigenschaften

Molekularformel

C13H9BrCl2O

Molekulargewicht

332.0 g/mol

IUPAC-Name

1-bromo-2,3-dichloro-4-phenylmethoxybenzene

InChI

InChI=1S/C13H9BrCl2O/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8H2

InChI-Schlüssel

AADMLMGSZDWMGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.